molecular formula C6H11F2NO B1431714 3-(Difluoromethyl)piperidin-3-ol CAS No. 1423026-01-0

3-(Difluoromethyl)piperidin-3-ol

Cat. No. B1431714
M. Wt: 151.15 g/mol
InChI Key: GLTKXROZFAJDFJ-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)piperidin-3-ol” is a chemical compound with the CAS number 1909325-03-6 . It has a molecular weight of 187.62 .


Synthesis Analysis

While specific synthesis methods for “3-(Difluoromethyl)piperidin-3-ol” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These include the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular formula of “3-(Difluoromethyl)piperidin-3-ol” is C6H12ClF2NO . The InChI key is BPFVYAUITXWPHU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical form of “3-(Difluoromethyl)piperidin-3-ol” is solid . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Fluorinated N-Heterocycles

3-Fluoro- and trifluoromethylthio-piperidines, related to 3-(Difluoromethyl)piperidin-3-ol, are crucial for discovery chemistry. A method for synthesizing these compounds, providing rich functionality and high diastereocontrol for further derivatization, has been developed (García-Vázquez et al., 2021).

Construction of 3-Arylpiperidines

3-Arylpiperidines are significant in pharmaceutical research and are typically synthesized through constructing the piperidine ring or reducing a 3-arylpyridine precursor. Palladium-catalyzed migrative Negishi coupling offers a method to access 3-aryl-N-Boc-piperidines with selectivity and yields up to 76% (Millet & Baudoin, 2015).

Enclathration of Six-Membered Heterocyclic Guests

3-(Difluoromethyl)piperidin-3-ol analogs like piperidine can form inclusion compounds with various hosts. X-ray crystal structures of these inclusion compounds show diversity in packing relations, highlighting the versatility of these compounds (Csöregh et al., 1995).

Catalytic Trifluoromethoxylation of Alkenes

The trifluoromethoxylation of unactivated alkenes, where Pd(CH3CN)2Cl2 acts as a catalyst, can produce 3-OCF3 substituted piperidines. This method demonstrates the potential of using such piperidine derivatives in catalytic processes (Chao-Yuan Chen et al., 2015).

Synthesis of Fluorinated Piperidines

The synthesis of 3-alkoxy-4,4-difluoropiperidines, important for agrochemical or pharmaceutical chemistry, has been achieved. This synthesis represents a new approach to creating functionalized piperidines (Surmont et al., 2009).

Asymmetric Hydrogenation and Synthesis

Iridium-catalyzed asymmetric hydrogenation of heteroaromatics bearing a hydroxyl group has been used to create trans 6-substituted piperidin-3-ols with high enantioselectivity. This method offers direct access to chiral piperidin-3-ols and piperidin-3-ones, important in pharmaceutical synthesis (Huang et al., 2016).

Safety And Hazards

The safety information for “3-(Difluoromethyl)piperidin-3-ol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(difluoromethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-5(8)6(10)2-1-3-9-4-6/h5,9-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTKXROZFAJDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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